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Abstract
Peptide Histidine Methionine-27 (PHM-27), an endogenous peptide product of the human

prepro-vasoactive intestinal polypeptide, has been identified as a potent and selective agonist

of the human calcitonin receptor (hCTR).[1][2] The calcitonin receptor, a class B G protein-

coupled receptor (GPCR), is a key regulator of calcium homeostasis and bone metabolism.[3]

[4] Functional studies have demonstrated that PHM-27 activates the hCTR with a potency

similar to that of the native ligand, human calcitonin, primarily through the Gαs-adenylyl

cyclase-cAMP signaling cascade.[1][3] This document provides a comprehensive technical

overview of PHM-27's interaction with the calcitonin receptor, including quantitative

pharmacological data, detailed signaling pathways, and the experimental methodologies used

for its characterization. This information is intended to support further research and drug

development efforts targeting the calcitonin receptor system.

Introduction to PHM-27 and the Calcitonin Receptor
The calcitonin (CT) family of peptides, which includes calcitonin, calcitonin gene-related peptide

(CGRP), amylin, and adrenomedullin, plays diverse roles in physiology.[5][6] These peptides

exert their effects through a family of class B GPCRs, namely the calcitonin receptor (CTR) and

the calcitonin receptor-like receptor (CLR).[7] The pharmacological specificity of these

receptors is further modulated by a family of single-transmembrane accessory proteins known

as Receptor Activity-Modifying Proteins (RAMPs).[7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b10787789?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/15013843/
https://www.medchemexpress.com/phm-27-human.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2858383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2517743/
https://pubmed.ncbi.nlm.nih.gov/15013843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2858383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7501564/
https://www.sb-peptide.com/project/calcitonin-human-agonist-of-the-calcitonin-receptor-ctr/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8776895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8776895/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1455231/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PHM-27 is a 27-amino acid peptide that was initially considered an 'orphan peptide' with no

known receptor.[1] Subsequent screening of peptide libraries against various GPCRs revealed

that PHM-27 selectively activates the human calcitonin receptor (hCTR).[1] This interaction is

specific, as no significant activity was observed at other related receptors like the Parathyroid

Hormone 1 Receptor (PTH1R) or the Glucagon-like peptide 1 (GLP-1) receptor in the same

screening assays.[1]

The calcitonin receptor itself is a primary therapeutic target for metabolic bone disorders such

as osteoporosis and Paget's disease, due to its profound inhibitory effect on osteoclastic bone

resorption.[3][5] The discovery of PHM-27 as a novel endogenous agonist provides a new tool

for probing CTR function and may open new avenues for therapeutic intervention.

Agonist Activity and Potency of PHM-27
PHM-27 has been characterized as a full agonist at the human calcitonin receptor, exhibiting

efficacy comparable to the endogenous ligand, human calcitonin.[1] Its potency has been

quantified in cell-based functional assays that measure the downstream accumulation of cyclic

AMP (cAMP).

Table 1: Agonist Potency at the Human Calcitonin Receptor (CTR)

Ligand Assay Type
Measured
Parameter

Potency
(EC₅₀)

Cell System
Reference(s
)

PHM-27
cAMP

Accumulation
EC₅₀ 11 nM

Transiently

expressed

hCTR

[1][2][9]

Calcitonin cAMP Flux EC₅₀ 0.0512 nM

HiTSeeker

CALCR Cell

Line

[10]

Calcitonin Calcium Flux EC₅₀ 80 nM

HiTSeeker

CALCR Cell

Line

[10]
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EC₅₀ (Half maximal effective concentration) represents the concentration of an agonist that

produces 50% of the maximal possible response.

Signaling Pathways of the Calcitonin Receptor
The calcitonin receptor is known to couple to multiple G proteins, leading to the activation of

several intracellular signaling pathways.[3][11] The canonical and most well-characterized

pathway involves the coupling to the stimulatory G protein, Gαs.

Upon agonist binding by ligands such as calcitonin or PHM-27, the CTR undergoes a

conformational change that activates the associated Gαs protein.[6] This activation leads to the

dissociation of the Gα subunit, which in turn stimulates adenylyl cyclase to convert ATP into the

second messenger cyclic AMP (cAMP).[6][12] Elevated cAMP levels lead to the activation of

Protein Kinase A (PKA), which then phosphorylates various downstream substrates to elicit a

cellular response.[3] In osteoclasts, this signaling cascade ultimately leads to the inhibition of

bone resorption.[3][4]

While the Gαs-cAMP pathway is primary, studies have also reported CTR coupling to other G

proteins, including Gαi (inhibitory) and Gαq, which can lead to the activation of Protein Kinase

C (PKC) and mobilization of intracellular calcium.[3][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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